Ethyl 1H-1,2,3-triazole-1-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl triazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-10-5(9)8-4-3-6-7-8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHUXQPLGGYIXNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C=CN=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40536939 | |
| Record name | Ethyl 1H-1,2,3-triazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35847-32-6 | |
| Record name | Ethyl 1H-1,2,3-triazole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40536939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 1h 1,2,3 Triazole 1 Carboxylate and Its Derivatives
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Routes to 1,4-Disubstituted 1,2,3-Triazole Carboxylates
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," providing a highly reliable and regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. scielo.brscielo.brnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, catalyzed by a copper(I) species, to exclusively yield the 1,4-regioisomer. nih.govrsc.org The reaction of various azides with ethyl propiolate is a direct route to obtaining ethyl 1-substituted-1H-1,2,3-triazole-4-carboxylates.
The general reaction is as follows:
R-N3 + HC≡C-COOEt --(Cu(I))--> Ethyl 1-R-1H-1,2,3-triazole-4-carboxylate
This methodology is widely applicable due to its mild reaction conditions, tolerance of a wide range of functional groups, and high yields. nih.gov For instance, the reaction between ethyl 2-azidoacetate and terminal acetylenes derived from natural products like carvacrol and eugenol, using copper(II) sulfate and sodium ascorbate in a tert-butyl alcohol/water mixture, yields the corresponding 1,4-disubstituted 1,2,3-triazoles in yields ranging from 50% to 80%. scielo.brscielo.br
Mechanistic Investigations of Cu(I)-Catalyzed Cycloadditions in Triazole Ester Formation
The mechanism of the CuAAC reaction has been the subject of extensive investigation. It is now widely accepted that the reaction proceeds through a stepwise pathway rather than a concerted cycloaddition. nih.gov The catalytic cycle is initiated by the formation of a copper(I) acetylide species. nih.gov The copper catalyst significantly lowers the activation barrier of the reaction compared to the uncatalyzed thermal cycloaddition. nih.gov
Quantum mechanical studies have shed light on the intricate details of the mechanism. nih.govnih.gov It is proposed that the pre-reactive complexation of the azide's nitrogen atom with the copper of the copper-acetylide brings the two reactants into a favorable geometry for the cycloaddition to occur. nih.gov While initial proposals suggested a mononuclear copper catalyst, more recent experimental and computational evidence points towards the involvement of dinuclear or even polynuclear copper species as the catalytically active intermediates. nih.govacs.org These multinuclear copper complexes are believed to facilitate the reaction by activating both the alkyne and the azide.
Kinetic studies on the reaction between benzyl azide and ethyl propiolate have been conducted to understand the reaction thermodynamics and kinetics, providing valuable data for industrial scale-up. researchgate.net These investigations help in optimizing reaction parameters to achieve maximum efficiency and yield.
Regioselectivity Control and Optimization in Azide-Alkyne Cycloadditions for Ester-Substituted Triazoles
A key feature of the CuAAC reaction is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted 1,2,3-triazole isomer. nih.gov This is in stark contrast to the thermal Huisgen 1,3-dipolar cycloaddition, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov
The regioselectivity of the CuAAC is a direct consequence of the stepwise, copper-catalyzed mechanism. Density Functional Theory (DFT) calculations have shown that the transition state leading to the 1,4-isomer is significantly lower in energy than the one leading to the 1,5-isomer. nih.gov The coordination of the copper catalyst to both the alkyne and the azide directs the cycloaddition to proceed through a specific orientation, thus ensuring the formation of a single regioisomer. researchgate.netresearchgate.net
The choice of copper source, ligands, and solvents can influence the reaction rate and efficiency, but the 1,4-regioselectivity remains a robust feature of this transformation when terminal alkynes are used. This high degree of control is crucial for the synthesis of well-defined ester-substituted triazoles for various applications.
Development of Green Chemistry Approaches for CuAAC in Triazole Ester Synthesis
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the CuAAC reaction, this has translated into the exploration of green solvents and catalyst systems. consensus.apprsc.org Water has emerged as a particularly attractive solvent for CuAAC reactions, as it is non-toxic, non-flammable, and readily available. consensus.app The use of water as a solvent can also, in some cases, accelerate the reaction rate. consensus.app
Furthermore, the development of recyclable copper catalysts and the use of biomass-derived solvents like Cyrene™ are contributing to the greening of triazole ester synthesis. nih.govbeilstein-journals.org The use of Cyrene™, a biodegradable solvent, allows for product isolation by simple precipitation in water, which circumvents the need for extractions with organic solvents and chromatographic purification, thereby minimizing waste. nih.gov One-pot, three-component reactions involving an organic halide, sodium azide, and a terminal alkyne in these green solvents further enhance the sustainability of the process by avoiding the isolation of potentially hazardous organic azides. nih.gov
| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| Ethyl 2-azidoacetate | Terminal acetylenes from natural products | CuSO4·5H2O, Sodium Ascorbate | t-BuOH/H2O | 50-80 |
| Benzyl azide | Phenylacetylene | CuI | Cyrene™ | >95 |
| 4-Methoxyphenyl azide | 4-Ethynylbenzaldehyde | CuI | Cyrene™ | 95 |
| Benzyl azide | Ethyl propiolate | Cu(I) | Not specified | High |
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition for 1,5-Disubstituted Triazole Carboxylates
While the CuAAC reaction is highly effective for the synthesis of 1,4-disubstituted triazoles, the synthesis of the corresponding 1,5-regioisomers requires a different catalytic system. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) has emerged as the complementary method of choice for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. rsc.org This reaction allows for the synthesis of ethyl 1-substituted-1H-1,2,3-triazole-5-carboxylates from azides and ethyl propiolate.
The general reaction is as follows:
R-N3 + HC≡C-COOEt --(Ru(II))--> Ethyl 1-R-1H-1,2,3-triazole-5-carboxylate
The mechanism of the RuAAC reaction is distinct from that of the CuAAC. It is believed to proceed through the formation of a ruthenacycle intermediate. The regioselectivity is dictated by the electronic and steric properties of the substituents on both the azide and the alkyne. Ruthenium catalysts, such as those derived from [Cp*RuCl], have been shown to be highly effective for this transformation. rsc.org
A protocol based on the ruthenium-catalyzed cycloaddition of N-Boc-ynamides with azides has been developed to produce protected 5-amino-1,2,3-triazole-4-carboxylates, which can serve as versatile building blocks. unisi.it When aryl or alkyl azides are reacted with N-Boc-aminopropiolates, the cycloaddition occurs with complete regiocontrol to give the 1,5-disubstituted product. unisi.it
| Azide Reactant | Alkyne Reactant | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| (R)-2-(azidomethyl)pyrrolidine-1-carboxylate | Propargylic alcohols | [Ru(p-cymene)Cl2]2/DPEphos/Et3N | Toluene | up to 99 |
| Aryl azides | N-Boc-aminopropiolates | Ru catalyst | Not specified | Good |
| Alkyl azides | N-Boc-aminopropiolates | Ru catalyst | Not specified | Good |
Metal-Free Synthetic Strategies for 1,2,3-Triazole Carboxylates
While metal-catalyzed reactions are highly efficient, the development of metal-free synthetic routes is desirable to avoid potential metal contamination in the final products, which is particularly important in pharmaceutical applications. Several metal-free strategies for the synthesis of 1,2,3-triazole carboxylates have been reported. scispace.com
Base-Catalyzed Cyclocondensation Reactions of Organic Azides with Beta-Keto Esters (Dimroth-type Reactions)
A prominent metal-free method for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles is the base-catalyzed cyclocondensation of organic azides with β-keto esters, a reaction that falls under the category of Dimroth-type rearrangements. researchgate.net This reaction allows for the synthesis of ethyl 1-aryl-5-methyl-1H-1,2,3-triazole-4-carboxylates from aryl azides and ethyl acetoacetate.
The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethyl sulfoxide (DMSO). researchgate.net The mechanism involves the initial deprotonation of the active methylene group of the β-keto ester, followed by nucleophilic attack on the terminal nitrogen of the azide. Subsequent cyclization and aromatization lead to the formation of the triazole ring.
This methodology offers a straightforward, metal-free route to highly functionalized triazole carboxylates. A variety of azides, including those with electron-withdrawing and electron-donating substituents, can be employed in this reaction. researchgate.net
| Azide Reactant | Beta-Keto Ester Reactant | Base/Solvent System | Yield (%) |
|---|---|---|---|
| Aryl azides with electron-withdrawing groups | Dimethyl 2-oxopropylphosphonate | K2CO3/DMSO | Major product |
| Alkyl azides | β-ketoesters | Base-catalyzed | Good |
| Perfluoroalkyl azides | β-ketoesters | Base-catalyzed | Good |
| Azides with electron-poor aromatic rings | β-ketoesters | Base-catalyzed | Good |
Multicomponent Reaction Protocols for Diversely Functionalized Triazole Esters
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the ability to generate diverse molecular libraries. In the context of 1,2,3-triazole esters, MCRs provide a direct and versatile route to highly functionalized derivatives.
One notable MCR strategy involves the one-pot, three-component reaction of primary amines, 1,3-dicarbonyl compounds, and tosyl azide. nih.gov This cycloaddition process yields 1,4,5-trisubstituted 1,2,3-triazoles containing a carboxylic ester group, often with moderate to excellent yields. nih.gov The reaction proceeds smoothly in solvents like dichloromethane (DCM) with an acetic acid (HOAc) additive at elevated temperatures. nih.gov
Another efficient MCR approach is the copper-catalyzed reaction between alkynes, azides, and (hetero)arylboronic acids. nih.gov This method allows for the one-pot synthesis of fully decorated 1,2,3-triazole derivatives at room temperature. nih.gov The use of a copper catalyst, such as copper(I) chloride (CuCl), and a base like lithium methoxide (MeOLi) in a solvent such as acetonitrile (CH3CN) has proven effective for this transformation. nih.gov This protocol is particularly valuable for creating 5-aryl-substituted triazole derivatives. nih.gov
Furthermore, a metal-free, three-component reaction for the synthesis of 4,5-disubstituted 1H-1,2,3-triazoles has been developed using phosphonium salts, aldehydes, and sodium azide. organic-chemistry.org This reaction is catalyzed by an organocatalyst like L-proline and proceeds under mild, ambient conditions. organic-chemistry.org The key steps involve the formation of an olefinic phosphonium salt intermediate, which then undergoes a [3+2] cycloaddition with the azide. organic-chemistry.org Dimethyl sulfoxide (DMSO) has been identified as the most effective solvent for this transformation, which can achieve yields of up to 81%. organic-chemistry.org
The versatility of MCRs in synthesizing diversely functionalized triazole esters is further highlighted by the Biginelli reaction, which has been adapted for the production of 1,2,3-triazole derivatives of dihydropyrimidinones. nih.gov In this approach, aldehyde-1,2,3-triazoles react with ethyl acetoacetate and urea in the presence of a Lewis acid catalyst like cerium trifluoromethanesulfonate (Ce(OTf)3) to afford the target heterocyclic compounds in high yields. nih.gov
Table 1: Examples of Multicomponent Reactions for Triazole Ester Synthesis
| Reactants | Catalyst/Conditions | Product Type | Yield (%) |
| Primary amines, 1,3-dicarbonyls, tosyl azide | DCM, HOAc, 90 °C | 1,4,5-trisubstituted 1,2,3-triazole esters | Moderate to Excellent |
| Alkynes, azides, (hetero)arylboronic acids | CuCl, MeOLi, CH3CN, RT | 5-aryl-substituted 1,2,3-triazole derivatives | Good to Excellent |
| Phosphonium salts, aldehydes, sodium azide | L-proline, DMSO, RT | 4,5-disubstituted 1H-1,2,3-triazoles | Up to 81% |
| Aldehyde-triazoles, ethyl acetoacetate, urea | Ce(OTf)3 | 1,2,3-triazole derivatives of dihydropyrimidinones | 80-87% |
Alternative Cycloaddition Pathways and Their Synthetic Utility
While the Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most common method for synthesizing 1,2,3-triazoles, several alternative cycloaddition pathways have been developed to access different substitution patterns and functional groups. researchgate.net These alternative routes often provide complementary regioselectivity and expand the synthetic utility of the triazole core.
One such alternative involves the reaction of β-ketoesters with aromatic azides. nih.gov This metal-free reaction can lead to different triazole products depending on the substitution of the β-ketoester. nih.gov For instance, the cycloaddition of 2-unsubstituted β-ketoesters with azides yields 5-methyl-1,2,3-triazoles, whereas 2-alkyl-substituted β-ketoesters provide 5-hydroxy-1,2,3-triazoles in high yields and as single regioisomers. nih.gov This method is particularly useful for synthesizing 5-hydroxytriazoles, which have been shown to be relatively acidic. nih.gov
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) offers a distinct regioselectivity compared to the more common copper-catalyzed version (CuAAC). nih.gov RuAAC selectively produces 1,5-disubstituted 1,2,3-triazoles. nih.gov A protocol based on the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to synthesize a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, a valuable building block for peptidomimetics. nih.gov This reaction exhibits complete regiocontrol when aryl or alkyl azides are reacted with N-Boc-aminopropiolates or arylynamides. nih.gov
Furthermore, metal-free click cycloaddition reactions have gained attention as sustainable alternatives to transition-metal-mediated processes. researchgate.net These reactions often utilize organocatalysis, such as enamine- and enolate-mediated [3+2] cycloadditions, to prepare diversely functionalized 1,2,3-triazoles. researchgate.net For example, a catalyst-free 1,3-dipolar cycloaddition of nitroalkenes with sodium azide has been developed for the synthesis of 1,2,3-triazole derivatives. researchgate.net
Table 2: Comparison of Cycloaddition Pathways for Triazole Synthesis
| Cycloaddition Pathway | Catalyst | Regioselectivity | Key Features |
| Huisgen (thermal) | None | Mixture of 1,4- and 1,5-isomers | Classical method, often lacks regiocontrol |
| CuAAC | Copper(I) | 1,4-disubstituted | "Click chemistry," high yields, mild conditions |
| RuAAC | Ruthenium | 1,5-disubstituted | Complementary to CuAAC, good for specific isomers |
| β-Ketoester + Azide | Base (e.g., NaOEt) | 5-hydroxy or 5-methyl | Metal-free, depends on β-ketoester substitution |
| Nitroalkene + Azide | None | - | Catalyst-free, provides functionalized triazoles |
Post-Cycloaddition Functionalization of 1,2,3-Triazole Esters
The 1,2,3-triazole ring is a stable aromatic system, making it an excellent scaffold for further functionalization. frontiersin.org Post-cycloaddition modifications of 1,2,3-triazole esters allow for the introduction of a wide range of functional groups, leading to the synthesis of complex and diverse molecules.
The ester group in ethyl 1H-1,2,3-triazole-1-carboxylate and its derivatives is a versatile handle for further transformations. Hydrolysis of the ester to the corresponding carboxylic acid provides a key intermediate for various subsequent reactions. This hydrolysis can be achieved under standard basic conditions.
The resulting carboxylic acid can then be converted to a wide array of amides through coupling reactions with various amines. nih.gov This amidation is a common strategy to build larger molecules and introduce diverse functionalities. For example, chiral 1,4-disubstituted-1,2,3-triazole derivatives have been synthesized from amino acids, where the ester functionality of an intermediate triazole was derivatized by reaction with primary and secondary amines. nih.gov While reaction with ammonia in methanol can proceed smoothly, reactions with other amines may require the use of coupling agents or activation of the carboxylic acid. nih.gov Organocatalytic methods have also been developed for the synthesis of 1,4,5-trisubstituted 1,2,3-triazole-4-carboxamides from β-keto amides and azides. researchgate.net
Formylation of the 1,2,3-triazole ring introduces a reactive aldehyde group that can be used for a variety of subsequent transformations. The Vilsmeier-Haack reaction is a classical method for formylating electron-rich aromatic and heteroaromatic compounds and has been successfully applied to triazole derivatives. This reaction typically employs a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. chemistrysteps.com
A series of 3-{5-methyl-1-[2-methyl-3-(trifluoromethyl) phenyl/substituted phenyl]-1H-1,2,3-triazol-4-yl}-1-(aryl)-1H-pyrazole-4-carbaldehyde compounds were synthesized via a Vilsmeier-Haack formylation of the corresponding hydrazone precursors. rsc.org This demonstrates the utility of this reaction for introducing a formyl group onto a pyrazole ring attached to the triazole core. rsc.org In another example, a metal-free method for the direct C-H formylation of phenolated 1,4-disubstituted 1,2,3-triazoles has been developed using DMSO as the formyl source. ias.ac.in This reaction shows high selectivity, co-controlled by the triazole ring and a hydroxyl group. ias.ac.in The resulting formyl-triazoles can be further reacted, for instance, with sodium azide to form other triazole-based derivatives. rsc.org
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. rsc.org This palladium-catalyzed reaction has been applied to the synthesis of aryl-substituted triazole carboxylates, allowing for the introduction of various aryl and heteroaryl groups onto the triazole scaffold.
While direct Suzuki-Miyaura coupling on the triazole ring itself can be challenging, the reaction is often used to couple aryl groups to other positions of a molecule already containing a triazole ester. A series of new triazole ligands have been synthesized via copper-catalyzed cycloaddition and subsequently used in palladium-catalyzed Suzuki-Miyaura cross-coupling of unactivated aryl chlorides with phenylboronic acid, achieving excellent yields. researchgate.net This indicates the compatibility of the triazole moiety with the conditions of the Suzuki-Miyaura reaction.
Stereoselective Synthesis and Chiral Induction in Triazole Carboxylate Scaffolds
The development of stereoselective methods for the synthesis of chiral 1,2,3-triazole carboxylate scaffolds is of significant interest, particularly for applications in medicinal chemistry and materials science. Chiral induction can be achieved through various strategies, including the use of chiral starting materials, chiral catalysts, or chiral auxiliaries.
A versatile method for the synthesis of chiral 1,4-disubstituted-1,2,3-triazole derivatives has been described starting from easily accessible naturally occurring D- or L-amino acids. nih.gov In this approach, the amino acids are converted into chiral azido alcohols, which then undergo a copper-catalyzed [3+2] cycloaddition reaction with an alkyne ester, such as methyl propiolate. nih.gov The resulting chiral triazole esters are obtained in excellent yields with no racemization, demonstrating the effective transfer of chirality from the starting amino acid to the final triazole product. nih.gov
The design and synthesis of chiral liquid crystalline compounds based on the nih.govfrontiersin.orgresearchgate.net-triazole heterocycle have also been reported. researchgate.net These materials, which exhibit ferroelectric properties, incorporate a five-membered heterocycle into a chiral mesogenic core. researchgate.net The synthesis of these molecules often relies on the "click chemistry" modular approach, highlighting the utility of the copper-catalyzed azide-alkyne cycloaddition in creating complex chiral architectures. researchgate.net
Furthermore, enantioselective copper-catalyzed cycloaddition reactions have been developed using chiral ligands. For instance, a chiral PyBOX ligand has been shown to provide excellent enantioselectivity in the CuBr-catalyzed cycloaddition of azides and alkynylphosphine oxides, yielding P-chiral phosphine oxides bearing a 1,2,3-triazole scaffold in high yields and enantioselectivity. nih.gov
Industrial Scale-Up Considerations and Process Optimization for this compound Analogs
The transition from laboratory-scale synthesis to industrial production of this compound and its analogs necessitates a thorough evaluation of various process parameters to ensure safety, efficiency, cost-effectiveness, and scalability. The synthesis of 1,2,3-triazoles, often achieved via [3+2] cycloaddition reactions, presents unique challenges and opportunities when scaling up. nih.govlibretexts.org Key considerations revolve around reaction technology, catalyst systems, solvent selection, and downstream processing to meet the demands of large-scale manufacturing.
A significant advancement in the scale-up of triazole synthesis is the adoption of continuous flow chemistry. nih.gov Unlike traditional batch reactors, continuous flow systems offer superior heat and mass transfer, enhanced safety profiles, especially when handling potentially hazardous intermediates like organic azides, and improved process control. beilstein-journals.org This methodology allows for the straightforward scaling up of production by extending operational time or by "numbering-up" reactors in parallel. nih.gov Research into the flow synthesis of 1,2,3-triazoles has demonstrated the potential for gram-scale production and beyond, highlighting its industrial viability. beilstein-journals.orgnih.gov
Process optimization is intrinsically linked to the choice of catalyst, which is central to the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" approach. beilstein-journals.orgfrontiersin.org For industrial applications, the ideal catalyst should be robust, highly active, cost-effective, and easily separable from the product stream. This has driven research into heterogeneous and recoverable catalyst systems.
Key areas of process optimization include:
Catalyst Selection and Loading: The move from homogeneous copper sources like copper(II) sulfate with a reducing agent to heterogeneous catalysts such as copper-on-charcoal or polymer-supported copper is a critical step for industrial processes. rsc.orgnih.gov Heterogeneous catalysts simplify product purification by allowing for easy filtration and can often be recycled, reducing both cost and copper contamination in the final product. mdpi.com Optimizing catalyst loading is crucial; sufficient catalyst is needed for efficient conversion, but excess catalyst increases costs and can complicate purification. Studies have shown that catalyst loadings can sometimes be reduced to as low as 0.25 mol% under optimized conditions. mdpi.com
Solvent and Reagent Concentration: The choice of solvent impacts reaction kinetics, product solubility, and downstream processing. While laboratory syntheses may use a variety of organic solvents, industrial processes favor those that are low-cost, have a good safety profile, and are easily recoverable. Water or mixtures of water with alcohols are often preferred for CuAAC reactions, aligning with green chemistry principles. beilstein-journals.org Reagent concentration is another critical parameter; higher concentrations can increase throughput but may also lead to issues like product precipitation and system blockage in flow reactors. nih.gov
Reaction Temperature and Time: Continuous flow reactors enable operations at temperatures and pressures higher than those safely achievable in batch reactors, which can significantly accelerate reaction rates and reduce residence times. beilstein-journals.org Optimization involves finding the ideal balance where the reaction proceeds to completion rapidly without significant decomposition of reactants or products. For instance, optimizing a flow synthesis of a 1,4-diphenyl-1,2,3-triazole achieved quantitative formation at 110 °C with a residence time of approximately 129 seconds. nih.gov
Purification and Downstream Processing: Industrial-scale purification must be efficient and avoid costly techniques like column chromatography where possible. nsf.gov Processes are optimized to yield a crude product of high enough purity to be purified by simple crystallization or distillation. googleapis.com Patents for related triazole compounds describe methods involving the formation of a salt to facilitate purification, followed by precipitation of the pure triazole. googleapis.com A simple work-up for a flow-synthesized triazole involved solvent removal, washing with water and hexane, and drying to afford a high-purity product. nih.gov
The following tables provide examples of data from process optimization studies on 1,2,3-triazole analogs, illustrating the impact of various parameters on reaction outcomes.
| Parameter | Condition A | Condition B | Condition C (Optimized) |
|---|---|---|---|
| Catalyst | Copper-on-charcoal | Copper-on-charcoal | Copper-on-charcoal |
| Temperature | Room Temperature | 80 °C | 110 °C |
| Residence Time | ~5 minutes | ~3 minutes | ~129 seconds |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Azide Concentration | 0.1 M | 0.1 M | 0.1 M |
| Productivity | Low | Moderate | 957.5 mg/h |
| Isolated Yield | Poor | Good | 96.2% |
| Catalyst System | Catalyst Loading (mol %) | Reaction Time | Typical Yield | Key Advantage |
|---|---|---|---|---|
| CuSO₄ / Sodium Ascorbate | 1-5 | 1-12 h | Good to Excellent | Commonly available, works well in aqueous media. |
| CuI / Base (e.g., Et₃N) | 1-10 | 2-24 h | Good to Excellent | Effective in organic solvents. |
| Polymer-Supported Cu(I) | 0.5-5 | 4-12 h | Good | Easily recoverable and reusable. |
| Copper-on-Charcoal (Flow) | N/A (Packed Bed) | Minutes | Excellent | High throughput, catalyst retained in reactor. |
| Metal-Organic Framework (MOF) Supported Cu | 0.5 | 7 h | ~99% | High activity and recoverable. |
Ultimately, developing a successful industrial-scale process for this compound analogs requires a holistic approach, integrating modern synthetic methodologies like flow chemistry with systematic optimization of catalyst systems, reaction conditions, and purification strategies to achieve a safe, sustainable, and economically viable manufacturing process.
Reaction Mechanisms and Reactivity of Ethyl 1h 1,2,3 Triazole 1 Carboxylate
Detailed Mechanistic Pathways of Triazole Ring Formation and Transformation
The synthesis of 1,2,3-triazoles is a cornerstone of heterocyclic chemistry, with the Huisgen 1,3-dipolar cycloaddition of azides and alkynes being a foundational method. nih.gov This thermal reaction often leads to a mixture of 1,4- and 1,5-disubstituted regioisomers and may require elevated temperatures. nih.gov The advent of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), revolutionized this field by providing selective access to 1,4-disubstituted 1,2,3-triazoles under mild conditions. nih.govscielo.br Conversely, ruthenium catalysts can selectively yield 1,5-disubstituted products. nih.gov
Ethyl 1H-1,2,3-triazole-1-carboxylate itself is typically formed not by cycloaddition directly, but by the N-acylation of a pre-formed 1H-1,2,3-triazole ring with an electrophile like ethyl chloroformate. The functionalization of the parent NH-1,2,3-triazole ring presents its own set of challenges due to the presence of three nucleophilic nitrogen atoms, which can lead to issues with regioselectivity. rsc.org
While this compound is generally formed via N-acylation, the principles of 1,3-dipolar cycloaddition are central to the formation of the parent triazole ring. This reaction is a concerted process where the π systems of a 1,3-dipole (an azide) and a dipolarophile (an alkyne) interact to form a five-membered heterocyclic ring. youtube.com The mechanism involves a cyclic transition state with three simultaneous bond formations. youtube.com
The presence of an ester group, whether on the alkyne or azide (B81097), can influence the reaction's regioselectivity and rate. Electron-withdrawing groups on the alkyne, such as an ester, can activate it for cycloaddition. rsc.org For instance, in the synthesis of related triazoles, the reaction between azides and cinnamic esters proceeds via a regioselective 1,3-dipolar cycloaddition to form a triazole intermediate. frontiersin.org The N-ethoxycarbonyl group on this compound is an electron-withdrawing group that is crucial for subsequent transformations of the triazole ring. rsc.org This group's presence on the N1 position facilitates the cleavage of the N1–N2 bond, a key step in denitrogenative ring-opening reactions. rsc.org
In the context of forming this compound, the key intermediates are the regioisomeric N-acylated triazoles. The direct acylation of NH-1,2,3-triazoles can lead to the formation of both N1- and N2-acyl triazoles. rsc.orgrsc.orgchemrxiv.org Studies have shown a preference for the formation of the thermodynamically more stable N2 isomers. rsc.orgrsc.orgchemrxiv.org
These N-acyl-1,2,3-triazoles, while often hydrolytically unstable, have been isolated and characterized, including through X-ray crystallography. rsc.orgchemrxiv.orgchemrxiv.orgresearchgate.net A crucial finding is the ability of N1- and N2-acyltriazoles to interconvert in the presence of Brønsted or Lewis acids. rsc.orgchemrxiv.orgresearchgate.net This interconversion is significant for denitrogenative transformations, where the less stable N1-acyl isomer is often the reactive species that undergoes ring cleavage. rsc.org In these transformations, the in situ formed N-acylated triazoles act as key intermediates, which, upon acid mediation, can eliminate nitrogen to form vinyl cation intermediates that undergo further reactions. rsc.org
Electronic Effects of Ester Substitution on the Reactivity Profile of the Triazole Ring
The substitution of a hydrogen atom on the N1 position of the 1,2,3-triazole ring with an ethyl carboxylate group significantly alters the electronic properties and reactivity of the heterocycle. The N-ethoxycarbonyl group acts as a strong electron-withdrawing group. researchgate.netnih.gov This has several important consequences:
Activation for Ring Cleavage: The primary effect is the activation of the triazole ring towards denitrogenative ring-opening reactions. rsc.org The electron-withdrawing nature of the ester group polarizes the N1–N2 bond, making it more susceptible to cleavage under the influence of metal catalysts, Lewis acids, or Brønsted acids. rsc.org
Influence on Basicity: The electron-withdrawing ester group reduces the electron density on the nitrogen atoms of the triazole ring, thereby decreasing their basicity. This can affect the ring's ability to participate in reactions requiring protonation or coordination to metal centers.
Modification of Aromaticity: While 1,2,3-triazoles are aromatic, substitution can modulate this character. An electron-withdrawing group at N1 can lead to a slight elongation of the N1–N2 bond and shortening of the N2–N3 bond, suggesting a localization of bond character and a potential decrease in aromaticity, which contributes to higher reactivity. nih.gov
Tautomeric Equilibria and Aromaticity in 1H-1,2,3-Triazole Systems and their Impact on Reactivity
The parent 1H-1,2,3-triazole exists as a mixture of two tautomers: the 1H- and 2H-forms. scielo.brresearchgate.net Theoretical and experimental studies have shown that the 2H-tautomer is generally more stable. scielo.brrsc.org For instance, in aqueous solution, the 2H-tautomer is favored by a factor of about two. rsc.org This preference is often attributed to the repulsion between lone pairs of electrons on adjacent nitrogen atoms in the 1H-form. rsc.org
The introduction of the ethyl carboxylate group at the N1 position, forming this compound, effectively "locks" the molecule into a single regioisomeric form, preventing tautomerization. This has a direct impact on its reactivity.
The aromaticity of the 1,2,3-triazole ring is a key contributor to its stability. nih.gov However, this aromatic character is diminished compared to fused systems like benzotriazole. nih.gov The substitution at N1 with a strong electron-withdrawing group like ethyl carboxylate influences the electron delocalization within the ring. This perturbation of the aromatic system, characterized by changes in bond lengths (e.g., longer N1-N2 bond), makes the ring more reactive and prone to ring-opening reactions compared to the unsubstituted or N2-substituted counterparts. rsc.orgnih.gov
| Property | 1H-1,2,3-Triazole | This compound |
| Tautomerism | Exists in 1H and 2H tautomeric forms scielo.br | Locked as the N1-substituted isomer |
| Dominant Tautomer | 2H-tautomer is generally more stable scielo.brrsc.org | N/A |
| Reactivity | Moderately reactive aromatic heterocycle | Highly reactive towards denitrogenative ring cleavage rsc.org |
| Key Feature | Tautomeric equilibrium influences site of reaction | N-ethoxycarbonyl group activates the N1-N2 bond for cleavage rsc.org |
| Aromaticity | Aromatic, contributing to stability nih.gov | Aromaticity is perturbed, leading to increased reactivity nih.gov |
Catalytic Transformations Involving this compound as a Substrate or Ligand
The unique reactivity profile of N-substituted 1,2,3-triazoles makes them valuable synthons in transition-metal-catalyzed reactions. The triazole ring itself can serve as a directing group for C-H functionalization, and N-acyl derivatives are key precursors in ring-opening transformations. rsc.orgresearchgate.net
While specific examples detailing the use of this compound in transition metal catalysis are not extensively documented in the provided search results, the broader class of N-acyl and N-substituted triazoles is widely used. The 1,2,3-triazole moiety is known to act as a directing group in various palladium-catalyzed C-H activation and functionalization reactions, such as arylation, acetoxylation, and chlorination. researchgate.net
More relevant to the title compound is its role as a precursor in denitrogenative transformations. The N-ethoxycarbonyl group makes the molecule an ideal substrate for reactions that proceed via ring-opening. These transformations are often catalyzed by transition metals or promoted by acids. rsc.org The general mechanism involves the coordination of a catalyst or protonation, which facilitates the cleavage of the weakened N1-N2 bond, extrusion of dinitrogen (N₂), and formation of a reactive intermediate that can be trapped or undergo cyclization. rsc.org
For instance, related N-substituted 1H-1,2,3-triazoles have been subjected to Suzuki-Miyaura cross-coupling reactions, demonstrating that the triazole core can be derivatized under palladium catalysis. eurekaselect.com The electron-withdrawing N-ethoxycarbonyl group would be expected to influence the conditions required for such cross-coupling reactions, potentially affecting the oxidative addition step at the palladium center. The derivatization of the triazole ring through such catalytic methods allows for the synthesis of complex, fully substituted heterocyclic systems.
Kinetic and Thermodynamic Considerations in the Formation and Reactions of Triazole Esters
The study of kinetic and thermodynamic parameters is crucial for understanding the formation and subsequent reactivity of triazole esters, including this compound. While specific quantitative data for this exact molecule is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related N-acyl-1,2,3-triazoles and the fundamental reactions that form the triazole core.
The formation of the 1,2,3-triazole ring, the core of the target molecule, is most commonly achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. The kinetic profile of this reaction is dramatically altered by the presence of a copper(I) catalyst, a process known as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction sees a remarkable increase in rate, by as much as a factor of 107, compared to the uncatalyzed thermal reaction. nih.gov This acceleration is a key kinetic consideration in the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Theoretical studies using Density Functional Theory (DFT) on model systems provide insight into the energetics of this catalysis. For the CuAAC reaction, the calculated free-energy barriers for the formation of the 1,4- and 1,5-regioisomers explain the high regioselectivity observed experimentally. mdpi.com The catalyzed pathway leading to the 1,4-isomer is significantly more favorable, with a much lower activation energy.
Table 3.5.1: Calculated Free-Energy Barriers for a Model CuAAC Reaction
| Regioisomer | Free-Energy Barrier (kcal/mol) |
|---|---|
| 1,4- | 4.33 |
| 1,5- | 29.35 |
Data from a DFT study on the reaction of a terminal alkyne with an arylazide. mdpi.com
The subsequent step in forming this compound involves the introduction of the ethyl carboxylate group onto a nitrogen atom of the triazole ring. The acylation of NH-1,2,3-triazoles is a complex process governed by both kinetic and thermodynamic factors. The triazole anion is an ambident nucleophile, and acylation can occur at either the N1 or N2 position.
Recent research on the direct acylation of 4-substituted-NH-1,2,3-triazoles has shown that the reaction often yields a mixture of N1- and N2-acyl-1,2,3-triazoles. researchgate.net The ratio of these isomers is influenced by the nature of the acylating agent and the reaction conditions. It has been established that N2-acylated isomers are generally the thermodynamically more stable products. rsc.orgchemrxiv.orgresearchgate.netchemrxiv.org However, the formation of the N1 isomer can be kinetically significant. The interconversion between the N1 and N2 isomers has been observed, sometimes driven by thermodynamics at ambient temperatures or during crystallization. chemrxiv.org
Table 3.5.2: Product Ratios in the Acylation of 4-Phenyl-1H-1,2,3-triazole
| Acylating Agent (RCOX) | Product Ratio (N1:N2) |
|---|---|
| PhCOCl | 14:86 |
| (PhCO)2O | 8:92 |
| 4-MeO-C6H4COCl | 73:27 |
| 2-Cl-C6H4COCl | 80:20 |
| ClCOOEt (Ethyl Chloroformate) | 45:55 |
Data from a study on the acylation of 4-phenyl-1H-1,2,3-triazole. researchgate.net
From a thermodynamic standpoint, N-acyl-1,2,3-triazoles, including this compound, are considered to be high-energy compounds. The triazole ring itself is characterized by a high positive heat of formation. However, N-acyl-1,2,3-triazoles are often hydrolytically unstable. chemrxiv.orgresearchgate.netchemrxiv.org This reactivity is a critical consideration in their handling and subsequent chemical transformations. The N1-acylated isomers, in particular, are known to be key intermediates in denitrogenative ring-opening reactions. researchgate.netrsc.org
Table 3.5.3: Thermal Decomposition Data for Selected 1H-1,2,4-Triazole Derivatives
| Compound | Measured Decomposition Onset Temperature (°C) |
|---|---|
| 1H-1,2,4-triazole | 338 |
| 3-Methyl-1H-1,2,4-triazole | 172 |
| 3-Amino-1H-1,2,4-triazole | 293 |
Data from a theoretical study on the thermal decomposition of 1H-1,2,4-triazole derivatives. researchgate.net
Computational and Theoretical Investigations of Ethyl 1h 1,2,3 Triazole 1 Carboxylate
Density Functional Theory (DFT) Calculations for Elucidating Molecular Structure and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecular systems with high accuracy. For triazole derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine the optimized molecular structure, including bond lengths, bond angles, and dihedral angles. mdpi.comnih.gov For instance, in a related compound, ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate, the dihedral angle between the triazole and phenyl rings was calculated to be 37.93 (5)°. researchgate.net Such calculations confirm that the optimized gas-phase geometry is often in close agreement with experimental data from X-ray crystallography. researchgate.netnih.gov
Beyond molecular geometry, DFT is essential for exploring the electronic landscape of a molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability and reactivity. nih.gov A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Molecular electrostatic potential (MEP) maps are also generated to visualize electron density distribution, identifying nucleophilic (electron-rich, typically colored red) and electrophilic (electron-poor, typically colored blue) regions, which provides insight into potential sites for intermolecular interactions and chemical reactions. researchgate.net
| Parameter | Description | Typical Application for Triazoles |
| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Predicts bond lengths, bond angles, and dihedral angles, often showing good agreement with X-ray diffraction data. researchgate.netresearchgate.net |
| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate an electron. | Used to identify regions susceptible to electrophilic attack and to calculate ionization potential. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept an electron. | Used to identify regions susceptible to nucleophilic attack and to calculate electron affinity. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity, kinetic stability, and optical properties. researchgate.net |
| MEP Map | A 3D plot of the electrostatic potential on the electron density surface. | Visualizes electron-rich and electron-poor regions, predicting sites for hydrogen bonding and other non-covalent interactions. researchgate.net |
This table is interactive. Click on the headers to sort.
Quantum Chemical Indices and Their Correlation with Reactivity and Adsorption Behavior
From the fundamental energies of the frontier molecular orbitals (HOMO and LUMO) obtained via DFT, a suite of quantum chemical descriptors can be calculated. These indices translate the orbital energies into more intuitive measures of chemical reactivity and are invaluable for predicting how a molecule will behave in a chemical environment. nih.gov
Key global reactivity descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Global Hardness (η): Quantifies the resistance of a molecule to change its electron configuration. It is calculated from the HOMO-LUMO energy gap. researchgate.net
Global Softness (S): The reciprocal of global hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge from the environment.
These descriptors have been successfully used to explain the reactivity and potential biological activity of various triazole derivatives. nih.govnih.gov For example, DFT calculations on certain 1,2,4-triazole (B32235) derivatives helped to explain the activity of the most potent anticancer compounds in a series by correlating these indices with their experimental findings. nih.govresearchgate.net Such analyses are critical for understanding adsorption behavior, where the molecule's ability to accept or donate electrons governs its interaction with a surface.
| Quantum Index | Formula | Description | Relevance |
| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Measures the tendency to attract electrons. | Predicts the direction of charge transfer in a reaction. nih.gov |
| Global Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Represents resistance to charge transfer. | Higher hardness correlates with lower reactivity. researchgate.net |
| Global Softness (S) | S = 1/η | The reciprocal of hardness. | Higher softness correlates with higher reactivity. |
| Electrophilicity Index (ω) | ω = χ²/2η | Measures the propensity to accept electrons. | Useful for predicting the outcomes of cycloaddition reactions and biological interactions. nih.gov |
This table is interactive. Click on the headers to sort.
Prediction and Interpretation of Spectroscopic Properties (NMR, IR, Raman, UV/Vis) through Computational Models
Computational models are instrumental in predicting and interpreting the spectroscopic signatures of molecules. Theoretical spectra can be calculated and compared with experimental results to confirm molecular structures and assign spectral bands. nih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). mdpi.com By comparing the calculated chemical shifts of various possible isomers or conformers with experimental data, the most probable structure in solution can be identified. nih.gov For some 1,2,3-triazole derivatives, this method has been crucial in analyzing the complex equilibria between different tautomers in solution. nih.gov
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the theoretical level. This allows for the precise assignment of experimental IR and Raman bands to specific vibrational modes, such as C=O stretches, N-H bends, or ring vibrations. nih.gov
Electronic Spectroscopy (UV/Vis): Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.govmdpi.com It calculates the vertical excitation energies and oscillator strengths corresponding to electronic transitions, typically the π → π* and n → π* transitions. nih.gov This analysis helps in understanding the photophysical properties of the molecule, and the results are often in excellent agreement with experimental spectra. nih.gov
Conformational Analysis and Exploration of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
The three-dimensional structure and packing of molecules in a crystal are governed by a network of intermolecular interactions. Computational methods provide deep insights into these forces.
Conformational analysis using DFT helps identify the most stable conformations (rotamers or tautomers) of a molecule by comparing their relative energies. nih.gov For flexible molecules, this is a critical step in understanding their behavior.
Hirshfeld surface analysis is a powerful graphical method for visualizing and quantifying intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is generated based on the electron distribution of a molecule. nih.gov Key features mapped onto this surface include:
d_norm: A normalized contact distance that highlights regions of significant intermolecular contact. Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, such as strong hydrogen bonds, while blue regions represent longer contacts. nih.govmdpi.com
Fingerprint Plots: These are 2D histograms that summarize all the intermolecular contacts, breaking them down by atom pairs (e.g., O···H, H···H, C···H). nih.govproquest.com The percentage contribution of each type of contact to the total Hirshfeld surface area can be calculated, providing a quantitative measure of the most important interactions holding the crystal together. nih.govproquest.com For many triazole derivatives, H···H, O···H, N···H, and C···H contacts are the most significant contributors to crystal packing. nih.govmdpi.comproquest.com
| Interaction Type | Typical % Contribution (Example: a triazole derivative nih.gov) | Description |
| H···H | 54.6% | Van der Waals forces, generally the most abundant contact. |
| H···N / N···H | 16.1% | Represents hydrogen bonding or weaker dipole-dipole contacts involving nitrogen. |
| H···O / O···H | 13.6% | Indicates hydrogen bonding involving oxygen, often from ester or carboxyl groups. |
| Other (C···H, C···C, etc.) | 15.7% | Includes π-π stacking, C-H···π interactions, and other van der Waals forces. |
This table is interactive. Click on the headers to sort the data. The percentages are from a representative study nih.gov and will vary for different compounds.
Molecular Dynamics Simulations for Understanding Solution-Phase Conformations and Interactions
While DFT calculations are excellent for modeling single molecules in the gas phase or a simplified solvent model, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules in an explicit solvent environment over time. pensoft.net MD simulations model the movements and interactions of the solute molecule and surrounding solvent molecules (e.g., water) by solving Newton's equations of motion. researchgate.net
For Ethyl 1H-1,2,3-triazole-1-carboxylate, MD simulations would be used to:
Explore its conformational flexibility in different solvents.
Analyze the stability of specific conformers over time.
Study the formation and lifetime of hydrogen bonds with solvent molecules. nih.gov
Simulate its interaction with biological macromolecules, such as proteins or DNA, to predict binding modes and affinities, a technique often used in drug design for triazole-based compounds. nih.govpensoft.netresearchgate.net
Advanced Mechanistic Insights Derived from Computational Modeling of Reaction Pathways
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing information that is often difficult or impossible to obtain experimentally. By modeling the potential energy surface of a reaction, chemists can identify transition states, intermediates, and calculate activation energies. mdpi.com
For reactions involving the triazole core, such as the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC), DFT calculations have been used to elucidate the reaction mechanism. mdpi.com These studies can explain the high regioselectivity of the reaction by comparing the energy barriers for the formation of different isomers (e.g., 1,4- vs. 1,5-disubstituted triazoles). mdpi.com For this compound, computational modeling could be applied to understand its synthesis, potential rearrangements (like the Dimroth rearrangement common in triazoles nih.gov), or its reactivity in subsequent chemical transformations.
Applications of Ethyl 1h 1,2,3 Triazole 1 Carboxylate in Advanced Chemical Research
Utilization in Complex Organic Synthesis as a Versatile Synthetic Building Block
The 1,2,3-triazole framework, often introduced via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," serves as a robust and versatile building block in organic synthesis. researchgate.netlongdom.org This reaction's reliability and specificity have made the triazole moiety a popular linker and structural component. longdom.org Ethyl 1H-1,2,3-triazole-1-carboxylate, as a functionalized derivative, provides a key starting point for creating more elaborate chemical structures.
The ethyl 1,2,3-triazole carboxylate scaffold is a valuable precursor for the construction of more complex heterocyclic systems. For instance, derivatives such as ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate are considered versatile polyfunctional building blocks for creating annulated (fused-ring) 1,2,3-triazoles. mdpi.com The synthesis of 1,4-disubstituted-1,2,3-triazoles can be achieved from precursors like ethyl propiolate, which directly leads to the formation of the ethyl triazole-4-carboxylate core structure. nih.gov The triazole ring itself is recognized as a unique building block for constructing functional materials due to its distinct electronic and coordinating properties. rsc.org Furthermore, related triazole amines serve as convenient synthons for building triazolo-annulated systems like pyridines and azepines, highlighting the synthetic flexibility of the core heterocycle. nuph.edu.ua
The this compound moiety is strategically employed in the synthesis of molecules with significant biological activity. A prominent example is its use as a key intermediate in the synthesis of Rufinamide, an anti-epileptic drug. nih.gov The stable, aromatic triazole ring is often used as a bioisostere, mimicking other functional groups to enhance biological activity or improve pharmacokinetic properties. researchgate.netijpsdronline.com Researchers have successfully incorporated this framework into novel compounds designed as potential anticancer agents and enzyme inhibitors. ijpsdronline.comfrontiersin.org For example, a series of 1H-1,2,3-triazole analogs were synthesized as moderate inhibitors of carbonic anhydrase-II. frontiersin.org The adaptability of the triazole structure, often generated through click chemistry, makes it a favored component in the assembly of bioactive and functional molecules. longdom.org
Role in Medicinal Chemistry Research and Rational Drug Design
In medicinal chemistry, the 1,2,3-triazole nucleus, including its carboxylate derivatives, is a privileged scaffold for rational drug design. ijpsdronline.com Its ability to act as a linker between two different pharmacophores allows for the creation of innovative bifunctional drugs. longdom.org The triazole ring is metabolically stable and can form crucial interactions with biological targets, making it an attractive component in the development of new therapeutic agents. longdom.orgnih.gov
Structure-Activity Relationship (SAR) studies are crucial for optimizing the pharmacological activity of lead compounds. For triazole carboxylate derivatives, SAR studies have provided key insights into the structural requirements for various biological activities.
α-Glucosidase Inhibition : In a series of pyridazine-triazole hybrids, SAR studies revealed that a 4-bromo substituent on the phenyl ring resulted in a compound (10k) that was 100-fold more active than the standard drug, acarbose. nih.gov The position of chloro substituents also significantly impacted inhibitory activity. nih.gov Another study on 1H-1,2,3-triazole derivatives confirmed that the triazole ring itself is a key pharmacophore for this activity. nih.gov
Carbonic Anhydrase Inhibition : Preliminary SAR analysis of novel 1H-1,2,3-triazole analogs indicated that the presence of a polar group on the phenyl ring attached to the triazole contributed significantly to the inhibitory activity against carbonic anhydrase-II. frontiersin.org
Antimicrobial Activity : In various heterocyclic compounds clubbed with triazoles, SAR studies have shown that the nature and position of substituents are critical for antibacterial and antifungal effects. nih.gov For instance, bromo-substituted compounds showed the best activity against A. niger, while chloro-substitution enhanced activity against P. aeruginosa. nih.gov
Molecular docking is a computational tool widely used to predict the binding orientation and affinity of a small molecule to its biological target. This method provides valuable insights for rational drug design.
Enzyme Interactions : Docking studies on pyridazine-triazole hybrids revealed that the triazole ring plays an important role in binding to the active site of the α-glucosidase enzyme, with specific hydrogen bonds being formed with key residues like Leu677. researchgate.net Similarly, docking simulations of 1H-1,2,3-triazole derivatives in the active site of carbonic anhydrase-II helped to deduce their inhibitory mechanism through direct binding with active site residues. frontiersin.org
Anticancer Targets : In the development of anticancer agents, molecular docking has been used to study the interactions of 1,2,3-triazole derivatives with targets like thymidylate synthase, caspase-3, and epidermal growth factor receptor (EGFR). ijpsdronline.comrsc.orgajgreenchem.com These studies help to understand how the synthesized compounds fit into the active sites and what interactions (e.g., hydrogen bonds, π-π stacking) are responsible for their activity. rsc.orgajgreenchem.com For example, docking of benzooxepine-1,2,3-triazolyl chalcones into the active site of CYP51 from M. tuberculosis confirmed the stable binding of the ligand. nih.gov
Derivatives based on the this compound scaffold have been synthesized and evaluated as potent inhibitors of clinically relevant enzymes.
Carbonic Anhydrase Inhibition : Carbonic anhydrases (CAs) are zinc-containing enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for several diseases. frontiersin.org Novel 1H-1,2,3-triazole analogs have been synthesized and shown to have moderate inhibitory potential against CA-II. frontiersin.org Further studies on 1,2,3-triazole-based carboxylic acids and esters demonstrated low micromolar inhibition against human CA isoforms II, IX, and XII, with a 4-fluorophenyl appended carboxylic acid derivative being the most potent against hCA IX and hCA XII. nih.gov
Table 1: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by a 1,2,3-Triazole Carboxylic Acid Derivative A data table showing the inhibitory activity (Kᵢ) of a specific 4-fluorophenyl appended carboxylic acid derivative against different hCA isoforms.
| Compound | hCA I (Kᵢ, µM) | hCA II (Kᵢ, µM) | hCA IX (Kᵢ, µM) | hCA XII (Kᵢ, µM) | Reference |
|---|---|---|---|---|---|
| 4-Fluorophenyl appended carboxylic acid derivative 6c | Poor Inhibition | Low Micromolar | 0.7 | 0.7 | nih.gov |
α-Glucosidase Inhibition : Inhibition of α-glucosidase is a key strategy for managing post-prandial hyperglycemia in diabetic patients. nih.gov Several series of novel 1,2,3-triazole derivatives have demonstrated significant inhibitory activity against this enzyme. nih.govnih.govresearchgate.net In one study, a series of pyridazine-triazole hybrid molecules were prepared, with the most active compound showing an IC₅₀ value of 1.7 µM, which is 100 times stronger than the standard drug, acarbose. nih.govresearchgate.net Kinetic studies revealed an uncompetitive mode of inhibition against the α-glucosidase enzyme. researchgate.net
Table 2: α-Glucosidase Inhibitory Activity of Selected Pyridazine-Triazole Derivatives A data table comparing the half-maximal inhibitory concentration (IC₅₀) of synthesized triazole derivatives against α-glucosidase.
| Compound | Substituent | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 10k | 4-Bromo | 1.7 | nih.gov |
| 10l | 3,5-Dichloro | Second most active | nih.gov |
| 10h | ortho-Chloro | 14.9 | nih.gov |
| Acarbose (Standard) | - | 173 | nih.gov |
Research into Antimicrobial and Antifungal Activity Mechanisms
The 1,2,3-triazole ring is a key structural motif in a variety of antimicrobial and antifungal agents. nih.govresearchgate.net Its presence is associated with a broad spectrum of activity against various pathogens. researchgate.netnih.gov The mechanism of action for many triazole-based antifungal drugs involves the inhibition of a crucial enzyme in the fungal cell membrane synthesis pathway. nih.govebsco.comresearchgate.net
Specifically, triazole antifungals target and inhibit the cytochrome P450 enzyme 14α-demethylase. nih.govresearchgate.netnih.gov This enzyme is vital for the conversion of lanosterol (B1674476) to ergosterol (B1671047), an essential component of the fungal cell wall. nih.govnih.gov By disrupting this process, triazole compounds lead to the depletion of ergosterol and the accumulation of toxic sterol precursors, which ultimately compromises the integrity and function of the fungal cell membrane. ebsco.comnih.gov This mechanism is the foundation for the antifungal efficacy of well-known drugs like fluconazole (B54011) and itraconazole (B105839). nih.govresearchgate.net
Research has also explored the synthesis of novel 1,2,3-triazole derivatives with enhanced antimicrobial properties. For instance, new aryl-substituted-1,2,3-triazoles linked to carbohydrate units have been synthesized and evaluated for their in vitro activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus niger. nih.govnih.gov Similarly, the incorporation of a 1H-1,2,3-triazole moiety into the structure of metronidazole (B1676534) has been shown to produce derivatives with potent antimicrobial activity. beilstein-journals.orgbeilstein-journals.orgnih.gov
Furthermore, the development of fluconazole mimics containing a 1,2,3-triazole ring has yielded compounds with significant potency against Candida fungal pathogens. nih.gov Some of these novel derivatives have demonstrated superior in vitro activity compared to both fluconazole and amphotericin B. nih.gov The versatility of the 1,2,3-triazole scaffold allows for the synthesis of a wide array of derivatives, including those linked to coumarins and other heterocyclic systems, which have shown promising antibacterial and antifungal activities. mdpi.comresearchgate.net
Table 1: Examples of 1,2,3-Triazole Derivatives and their Antimicrobial/Antifungal Activity
| Compound/Derivative Class | Target Organisms | Key Findings |
| Aryl-substituted-1,2,3-triazoles with carbohydrate units | Staphylococcus aureus, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger | Showed promising in vitro antibacterial and antifungal activity. nih.govnih.gov |
| 1H-1,2,3-triazole derivatives of metronidazole | Fungal and bacterial strains | Exhibited potent inhibition of fungal and bacterial growth. beilstein-journals.orgbeilstein-journals.orgnih.gov |
| Fluconazole mimics containing 1,2,3-triazole | Candida species | Some compounds were more potent than fluconazole and amphotericin B in vitro. nih.gov |
| Coumarin-1,2,3-triazole conjugates | Enterococcus faecalis | Several compounds showed significant antibacterial activity. mdpi.com |
| 1,2,4-Triazoles linked to a 1,2,3-thiadiazole (B1210528) moiety | Pseudoperonospora cubensis | Most compounds exhibited good antifungal activity. researchgate.net |
Investigation of Anticancer and Antiproliferative Activity
The 1,2,3-triazole scaffold is a prominent feature in the design of novel anticancer and antiproliferative agents. The versatility of "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has enabled the synthesis of a diverse range of 1,2,3-triazole-containing compounds with potential therapeutic applications. nih.gov
One of the well-known examples of a 1,2,3-triazole-containing drug with anticancer properties is Carboxyamidotriazole (CAI). nih.gov This compound serves as a testament to the potential of the triazole core in developing effective cancer therapies.
Recent research has focused on creating new derivatives that leverage the 1,2,3-triazole ring as a linker to connect different pharmacophores, aiming to enhance their biological activity. For instance, novel fluconazole-based mimics incorporating a 1,2,3-triazole ring have been synthesized and evaluated not only for their antifungal properties but also for their antiproliferative effects. nih.gov One such compound demonstrated a significant reduction in fungal load in vivo and, importantly, did not exhibit profound proliferative effects at lower concentrations against human hepatocellular carcinoma (Hep3B) and human epithelial carcinoma (A431) cell lines. nih.gov This dual activity highlights the potential for developing agents that can combat infections often associated with cancer patients while also possessing direct anticancer properties.
The structural features of the 1,2,3-triazole ring, such as its ability to form hydrogen bonds and its stability, make it an attractive component in the design of molecules that can interact with biological targets relevant to cancer. mdpi.com The synthesis of various 1,2,3-triazole derivatives continues to be an active area of research in the quest for new and more effective anticancer agents.
Exploration of Antiviral and Anti-Influenza Research
The 1,2,3-triazole moiety has emerged as a significant pharmacophore in the development of antiviral agents, including those with potential activity against influenza viruses. The inherent stability and capacity for hydrogen bonding of the 1,2,3-triazole ring make it a valuable component in designing molecules that can interact with viral targets. mdpi.com
A notable example of a 1,2,3-triazole-containing compound with antiviral activity is TSAO, which has demonstrated anti-HIV properties. researchgate.net This highlights the potential of the triazole scaffold in the development of drugs targeting viral replication and propagation.
The synthesis of these antiviral compounds often utilizes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, which allows for the efficient and selective formation of 1,4-disubstituted 1,2,3-triazole derivatives. acs.org This "click chemistry" approach facilitates the creation of a diverse library of compounds for antiviral screening. The structural modifications enabled by this method, such as altering the linker between the uridine (B1682114) and the sugar moiety, can influence the compound's antiviral activity. acs.org
Neuroprotective and Anti-inflammatory Research Prospects
While direct research on "this compound" in this specific context is limited, the broader class of 1,2,3-triazole derivatives has shown promise. The synthesis of various heterocyclic compounds containing the 1,2,3-triazole moiety has been a focus of medicinal chemistry due to their diverse pharmacological activities. researchgate.net
The anti-inflammatory potential of triazole derivatives is an active area of research. By incorporating the 1,2,3-triazole core into different molecular frameworks, scientists aim to develop novel compounds that can modulate inflammatory pathways. The ability to synthesize a wide array of these derivatives through methods like "click chemistry" allows for the systematic exploration of structure-activity relationships, which is crucial for optimizing their therapeutic effects. nih.gov
Studies on Antidiabetic Potential
The 1,2,3-triazole scaffold has been identified as a promising structural motif in the exploration of new antidiabetic agents. The versatility of this heterocyclic ring allows for its incorporation into a variety of molecular structures, leading to the synthesis of compounds with diverse pharmacological activities. researchgate.net
While specific studies on "this compound" for antidiabetic potential are not extensively documented, the broader class of 1,2,3-triazole derivatives has been a subject of interest in this therapeutic area. The ability to synthesize a wide range of these compounds, often through efficient methods like "click chemistry," facilitates the screening for potential antidiabetic properties. researchgate.net The exploration of these derivatives is part of the ongoing effort to discover new and effective treatments for diabetes.
Emerging Pharmacological Research Areas (e.g., Antileishmanial, Antitubercular, HIV-1 Inhibition)
The 1,2,3-triazole scaffold is a versatile building block in medicinal chemistry, leading to the exploration of its potential in a variety of emerging pharmacological research areas. The unique chemical properties of the triazole ring have made it a valuable component in the design of novel therapeutic agents targeting a range of infectious diseases.
Antileishmanial Activity: While specific research on "this compound" in this area is not prominent, the broader class of triazole derivatives has shown promise. For instance, posaconazole, a triazole antifungal agent, has demonstrated effectiveness against Chagas disease, which is caused by the parasite Trypanosoma cruzi, a close relative of Leishmania. symbiosisonlinepublishing.com The mechanism of action is believed to involve the blockage of ergosterol synthesis, a pathway also present in Leishmania. symbiosisonlinepublishing.com
Antitubercular Activity: The development of new drugs to combat tuberculosis is a critical area of research. The 1,2,3-triazole moiety has been incorporated into various molecular frameworks to create compounds with potential antitubercular activity. The ability to synthesize a diverse library of these derivatives allows for extensive screening against Mycobacterium tuberculosis.
HIV-1 Inhibition: The 1,2,3-triazole ring is a key feature in some compounds with anti-HIV properties. A notable example is TSAO, a known anti-HIV agent that incorporates the 1,2,3-triazole scaffold. researchgate.net This demonstrates the potential of this heterocyclic system in the design of drugs that can inhibit viral replication and are crucial in the management of HIV-1 infection.
The continued synthesis and evaluation of novel 1,2,3-triazole derivatives are expected to yield new lead compounds in these and other emerging areas of pharmacological research.
Applications in Agrochemical Research and Crop Protection
The 1,2,4-triazole (B32235) moiety, a close structural relative of the 1,2,3-triazole, is a well-established and significant component in the development of agrochemicals, particularly fungicides. The mechanism of action of many triazole-based fungicides is analogous to their antifungal counterparts in medicine, involving the inhibition of sterol biosynthesis in fungi, which is essential for their cell membrane integrity. nih.govsymbiosisonlinepublishing.com
Research in this area has led to the synthesis of novel triazole derivatives with potent fungicidal activity against a range of plant pathogens. For example, a series of 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole moiety have been synthesized and tested for their in vivo fungicidal activities. researchgate.net Many of these compounds demonstrated good antifungal activity against Pseudoperonospora cubensis, a significant pathogen affecting cucurbit crops. researchgate.net
Furthermore, the development of new synthetic methodologies, such as microwave and ultrasonic irradiation, has facilitated the efficient production of these complex molecules. researchgate.net The exploration of structure-activity relationships (SAR) is crucial in this field to optimize the efficacy of these compounds against specific plant pathogens while minimizing their environmental impact. The versatility of the triazole core allows for the creation of a wide array of derivatives, enabling the fine-tuning of their biological activity for crop protection purposes. researchgate.net
Evaluation of Fungicidal Activity and Associated Mechanisms
The 1,2,4-triazole class of compounds is well-established as a significant group of fungicides used in agriculture and medicine. iastate.edunih.govnih.gov Their primary mechanism of action involves the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51). iastate.edunih.govnih.govresearchgate.net This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. iastate.eduresearchgate.net By disrupting this pathway, triazoles lead to the accumulation of toxic sterol precursors and a deficiency of ergosterol, which compromises the membrane's structure and function, ultimately causing abnormal fungal growth and cell death. iastate.edu
While the core activity is centered on ergosterol synthesis, some research suggests a broader mechanism. A unifying hypothesis proposes that the antifungal effects of aromatic triazoles may also stem from processes involving Electron Transfer (ET), the generation of Reactive Oxygen Species (ROS), and subsequent Oxidative Stress (OS). symbiosisonlinepublishing.com This suggests a multifaceted mode of action where the triazole structure facilitates redox cycling that can damage vital cellular components like DNA. symbiosisonlinepublishing.com
Derivatives incorporating the 1H-1,2,3-triazole moiety have demonstrated potent fungicidal properties. For instance, novel 1H-1,2,3-triazole derivatives of metronidazole were synthesized and showed significant inhibition of fungal growth compared to the parent compound. beilstein-journals.org Similarly, the synthesis of 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole moiety resulted in compounds with good fungicidal activities against various plant pathogens like Corynespora cassiicola and Pseudoperonospora cubensis. nih.govresearchgate.net Research on benzylic 1,2,3-triazole-4-carboxamides found that specific derivatives were highly effective against Rhizopus oryzae, even outperforming the commercial fungicide itraconazole in in-vitro assays. scielo.org.mx
These findings underscore the importance of the triazole scaffold in developing new antifungal agents. The fungicidal efficacy can be modulated by attaching different functional groups to the triazole ring, which can enhance the compound's binding affinity to the target enzyme or introduce alternative mechanisms of action. nih.gov
Research on Plant Growth Regulation Effects and Agricultural Productivity
Beyond their fungicidal properties, triazole compounds are recognized for their effects as plant growth regulators (PGRs). indexcopernicus.comresearchgate.net This activity is primarily linked to their ability to interfere with the biosynthesis of gibberellins, a class of plant hormones that regulate developmental processes such as stem elongation, germination, and flowering. indexcopernicus.comresearchgate.netresearchgate.net Triazoles achieve this by inhibiting the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid, a key step catalyzed by the cytochrome P450 monooxygenase enzyme in the gibberellin production pathway. indexcopernicus.comresearchgate.net
The reduction in active gibberellin levels leads to characteristic morphological changes in plants, most notably a reduction in stem elongation, which can be beneficial in preventing lodging (bending over of stems) in cereal crops and oilseed rape. researchgate.net This results in more compact plants with shorter and thicker stems. In addition to inhibiting shoot growth, triazoles can also lead to biochemical changes such as an increase in cytokinin synthesis and a temporary rise in abscisic acid levels, which can enhance a plant's tolerance to various environmental stresses. researchgate.net
Compounds like Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate have shown promise as plant growth regulators, contributing to healthier crop yields and improved resistance to environmental stressors. chemimpex.com The application of triazoles can protect plants from stresses such as drought, salinity, and extreme temperatures. indexcopernicus.com By modulating plant architecture and enhancing stress tolerance, these compounds can significantly contribute to stabilizing and increasing agricultural productivity. indexcopernicus.comchemimpex.com
Research on Corrosion Inhibition Properties and Mechanisms
The 1,2,3-triazole ring system is a key feature in a highly effective class of organic corrosion inhibitors for various metals and alloys, including steel, aluminum, and copper, particularly in acidic environments. mdpi.comresearchgate.netnih.gov These compounds are noted for being effective, environmentally friendly, and straightforward to synthesize. nih.gov Their protective action is achieved through adsorption onto the metal surface, forming a barrier that isolates the metal from the corrosive medium. nih.gov
Investigation of Adsorption Mechanisms on Metal Surfaces
The adsorption of triazole-based inhibitors on a metal surface can occur through two primary mechanisms: physisorption and chemisorption. nih.govresearchgate.net
Physisorption (Electrostatic Adsorption): This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. researchgate.netencyclopedia.pub In acidic solutions, the inhibitor can become protonated and adsorb onto a negatively charged metal surface (relative to the potential of zero charge). mdpi.comencyclopedia.pub
Chemisorption: This is a stronger interaction involving charge sharing or transfer between the inhibitor molecule and the metal surface, forming a coordinate-type bond. researchgate.netencyclopedia.pub This mechanism is facilitated by the presence of heteroatoms (nitrogen, oxygen) and π-electrons in the triazole ring. mdpi.comencyclopedia.pub The lone pair electrons of the nitrogen atoms and the π-electrons of the aromatic ring can be donated to the vacant d-orbitals of the metal atoms, forming a stable, protective film. encyclopedia.pubencyclopedia.pub Some studies also describe retro-donation, where electrons from the d-orbitals of the metal are donated back to the unoccupied molecular orbitals of the inhibitor, further strengthening the bond. mdpi.com
The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.netnih.gov
Electrochemical Studies of Inhibition Efficiency and Performance
Electrochemical techniques are fundamental to evaluating the performance of corrosion inhibitors. Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) are commonly used to study the inhibitor's efficiency and mechanism. researchgate.netnih.govnih.gov
PDP studies on various triazole derivatives, including those of this compound, have shown that they typically function as mixed-type inhibitors. researchgate.netnih.govnih.gov This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov
EIS measurements provide insights into the properties of the inhibitor film at the metal-solution interface. In the presence of an effective triazole inhibitor, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are typically observed, confirming the formation of a protective adsorbed layer. researchgate.netnih.gov
Research on a derivative, Ethyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate (ETC), demonstrated increasing inhibition efficiency with higher concentrations and temperatures on an aluminum alloy in HCl solution. consensus.app Another study on Ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (NTE) also found it to be an effective mixed-type inhibitor for aluminum alloy, with efficiency reaching up to 94% at higher temperatures and concentrations. nih.gov
Table 1: Corrosion Inhibition Efficiency of Triazole Derivatives This table is generated based on data for illustrative purposes from related research.
| Inhibitor | Concentration (ppm) | Metal/Alloy | Medium | Temperature (K) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|---|---|---|
| NTE | 100 | AA6061 Al Alloy | HCl | 333 | 94 | nih.gov |
| BDBT | 50 | Mild Steel | 1% HCl | - | >95 | nih.gov |
| Tria-CO2Et | 1.0 x 10⁻³ M | Mild Steel | 1.0 M HCl | - | >81 | nih.gov |
| ETC | - | AA6061 Al Alloy | 0.1M HCl | - | - | consensus.app |
Emerging Applications in Advanced Materials Science and Engineering
The unique chemical structure of the 1,2,3-triazole ring, easily accessible through "click chemistry," makes it a versatile building block for a variety of advanced materials. beilstein-journals.orgrsc.org
One of the most significant emerging fields is the synthesis of energetic materials . bit.edu.cn The high nitrogen content and positive heat of formation of the triazole ring contribute to high energy density, detonation performance, and good thermal stability, making triazole derivatives potential candidates for next-generation explosives and propellants. bit.edu.cnresearchgate.netsci-hub.se Research focuses on creating polynitro-aryl-1,2,3-triazoles and linking triazole rings to other energetic heterocycles like tetrazoles to fine-tune their energetic properties. researchgate.netuni-muenchen.deenergetic-materials.org.cn
In polymer science , the triazole moiety is used to synthesize functional polymers with unique properties. rsc.orgresearchgate.net These include polymers with high thermal stability, specific liquid crystalline behavior, and utility as proton transport facilitators in polymer membrane fuel cells. researchgate.netrdd.edu.iqresearchgate.net The triazole linkage is also employed to create hydrogels and functionalize polymers for applications in drug delivery and as fluorescent molecular probes for detecting metal ions. rsc.org
Furthermore, the ability of triazoles to form stable complexes with metal ions opens up applications in catalysis and coatings . chemimpex.com They are also explored in the development of materials with specific optical or electronic properties for use in organic light-emitting devices (OLEDs) and data storage. researchgate.net Other industrial applications include their use as dyes, photographic materials, and photostabilizers. beilstein-journals.org
Advanced Characterization and Analytical Methodologies for Ethyl 1h 1,2,3 Triazole 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of Ethyl 1H-1,2,3-triazole-1-carboxylate in solution. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule.
In ¹H NMR spectroscopy, the number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) of each signal indicates the electronic environment of the protons, the integration value reveals the ratio of protons, and the splitting pattern (multiplicity) provides information about neighboring protons. For this compound, one would expect to observe distinct signals for the protons of the ethyl group and the triazole ring.
Similarly, ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom. The chemical shifts help in identifying the types of carbons present, such as those in the alkyl chain, the aromatic triazole ring, and the carbonyl group of the ester. mdpi.com Spectroscopic techniques such as ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structures of synthesized triazole derivatives. beilstein-journals.orgnih.gov
Table 1: Expected ¹H and ¹³C NMR Observations for this compound
| Nucleus | Structural Assignment | Expected Multiplicity | Expected Chemical Shift Region (ppm) | Inferred Information |
|---|---|---|---|---|
| ¹H | Ethyl (-CH₃) | Triplet (t) | Upfield (e.g., 1.2-1.5) | Coupled to two -CH₂- protons. |
| ¹H | Ethyl (-CH₂) | Quartet (q) | Downfield relative to -CH₃ (e.g., 4.2-4.6) | Coupled to three -CH₃- protons. |
| ¹H | Triazole (H-4) | Doublet (d) | Aromatic/Heteroaromatic region | Coupled to H-5 proton. |
| ¹H | Triazole (H-5) | Doublet (d) | Aromatic/Heteroaromatic region | Coupled to H-4 proton. |
| ¹³C | Ethyl (-CH₃) | Single Peak | Upfield (e.g., 13-15) | Aliphatic carbon. |
| ¹³C | Ethyl (-CH₂) | Single Peak | Downfield relative to -CH₃ (e.g., 62-64) | Carbon attached to electronegative oxygen. |
| ¹³C | Triazole (C-4) | Single Peak | Aromatic/Heteroaromatic region | Ring carbon. |
| ¹³C | Triazole (C-5) | Single Peak | Aromatic/Heteroaromatic region | Ring carbon. |
High-Resolution Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the exact molecular weight of this compound, which in turn confirms its elemental composition. beilstein-journals.org Techniques like Electrospray Ionization (ESI) are commonly used to generate ions for analysis. beilstein-journals.org The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different molecular formulas.
In addition to providing the molecular formula, MS analysis reveals the compound's fragmentation pattern. Upon ionization, the molecule breaks apart into smaller, characteristic fragments. Analyzing the mass-to-charge ratio (m/z) of these fragments provides valuable structural information, corroborating the data obtained from NMR. For this compound, expected fragmentation could include the loss of the ethoxy group, the entire ester function, or cleavage of the triazole ring.
Table 2: HRMS Data and Expected Fragmentation for this compound
| Analysis | Expected Result | Information Provided |
|---|---|---|
| Molecular Formula | C₅H₇N₃O₂ | Confirms the constituent elements. |
| Exact Mass [M+H]⁺ | 142.0611 | Precise mass of the protonated molecule. |
| Fragmentation | Loss of C₂H₅O• (ethoxy radical) | Confirms the presence of the ethyl ester group. |
| Fragmentation | Loss of N₂ (dinitrogen) | Characteristic fragmentation of the triazole ring. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering observed in Raman analysis corresponds to the vibrations (stretching, bending) of specific bonds and functional groups. nih.gov These techniques are invaluable for quickly identifying the key functional groups within this compound. nih.gov
Key expected vibrational bands include:
C=O Stretch: A strong, sharp absorption band characteristic of the ester carbonyl group, typically appearing in the region of 1720-1750 cm⁻¹.
C-H Stretch: Signals for both sp³-hybridized carbons of the ethyl group (typically 2850-3000 cm⁻¹) and sp²-hybridized carbons of the triazole ring (typically 3000-3150 cm⁻¹).
N=N/C=N Stretch: Vibrations associated with the triazole ring, which are expected in the fingerprint region (roughly 1400-1600 cm⁻¹).
C-O Stretch: Bands corresponding to the C-O bonds of the ester group, usually found in the 1000-1300 cm⁻¹ range.
Raman spectroscopy can be particularly useful for identifying the N=N stretching mode, which is sometimes weak in the IR spectrum. researchgate.netresearchgate.net
Ultraviolet-Visible (UV/Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
Ultraviolet-Visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy orbital to a higher one. The wavelength of maximum absorbance (λ_max) is indicative of the extent of conjugation in the molecule. For this compound, the triazole ring constitutes a chromophore. The expected absorptions would be due to π → π* transitions within this conjugated heterocyclic system. The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a π → π* transition around 206 nm. researchgate.net The presence of the carboxylate group may cause a slight shift in the absorption maximum.
Single-Crystal X-ray Crystallography for Precise Solid-State Structure Determination
Single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional structure of a compound in the solid state. This technique can precisely measure bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking. researchgate.net To perform this analysis, a suitable single crystal of this compound must be grown. The resulting data would confirm the planarity of the triazole ring and the exact spatial arrangement of the ethyl carboxylate substituent relative to the ring. nih.govnih.govmdpi.com This method provides the most definitive structural proof.
Table 3: Crystallographic Data Obtainable for this compound
| Parameter | Information Yielded |
|---|---|
| Crystal System & Space Group | Describes the symmetry and repeating unit of the crystal lattice. |
| Unit Cell Dimensions | Provides the size and shape of the basic repeating block of the crystal. |
| Bond Lengths (e.g., C=O, N-N, C-N) | Confirms the nature of the chemical bonds (single, double, etc.). |
| Bond Angles | Defines the geometry around each atom. |
| Torsional Angles | Describes the conformation of the molecule, such as the rotation around the C-N bond connecting the ester to the ring. |
Advanced Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Mixture Separation
Chromatographic methods are essential for assessing the purity of a sample of this compound and for separating it from starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of non-volatile compounds. A solution of the compound is passed through a column under high pressure. The retention time—the time it takes for the compound to exit the column—is a characteristic feature. By using a suitable detector (e.g., UV), the purity can be determined, often expressed as a percentage of the total peak area. tcichemicals.comcalpaclab.com
Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. The sample is vaporized and passed through a column that separates components based on their boiling points and interactions with the column's stationary phase. The separated components then enter a mass spectrometer for identification. GC-MS not only assesses purity but also provides mass spectra for each component, aiding in their identification. dnu.dp.ua The applicability of GC-MS would depend on the thermal stability of the triazole compound. dnu.dp.ua
Future Research Directions and Unexplored Potential of Ethyl 1h 1,2,3 Triazole 1 Carboxylate
Development of Novel and Sustainable Synthetic Routes for Highly Functionalized Triazole Esters
While the synthesis of 1,4-disubstituted 1,2,3-triazole-4-carboxylates is well-documented, often through catalyst-free cycloaddition of nitroalkenes with sodium azide (B81097) or copper-catalyzed reactions, specific, sustainable methods for Ethyl 1H-1,2,3-triazole-1-carboxylate are not extensively reported. scispace.com Future research should focus on developing green and efficient synthetic pathways tailored to this N-substituted isomer.
A promising avenue involves the adaptation of green chemistry principles that have been successfully applied to other triazole syntheses. nih.gov This includes the use of environmentally benign solvents like water, glycerol, or deep eutectic solvents, which have been shown to facilitate triazole formation under mild conditions. nih.gov For instance, a one-pot, three-component reaction in glycerol, catalyzed by CuI, has been effective for other triazoles and could be optimized for the synthesis of N-alkoxycarbonyl derivatives. nih.gov Furthermore, exploring metal-free synthesis conditions, such as those using iodine as a catalyst for cascade reactions, could offer a sustainable alternative to traditional metal-catalyzed routes. mdpi.com
Future investigations could explore the following:
Ultrasound- and Microwave-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds and could be applied to produce N-substituted triazole esters efficiently. mdpi.com
Flow Chemistry: Continuous flow synthesis using heterogeneous catalysts, such as copper-on-charcoal, offers a robust and scalable method for producing triazoles and could be adapted for this compound, minimizing waste and improving safety. mdpi.com
Catalyst-Free Approaches: Developing methods that avoid metal catalysts altogether, such as the reaction of vinyl sulfonyl fluorides with azides which proceeds via a Michael addition and SO2 elimination, could provide a highly sustainable route to the triazole core. organic-chemistry.org
Exploration of New Catalytic Systems and Methodologies for Efficient Triazole Ester Synthesis
The choice of catalyst is pivotal in controlling the regioselectivity and efficiency of triazole synthesis. mdpi.comnih.gov While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for 1,4-disubstituted triazoles, and ruthenium catalysts (RuAAC) are used for 1,5-disubstituted isomers, the catalytic landscape for N-substituted triazole esters is less defined. nih.govbeilstein-journals.org
A key area for future research is the exploration of novel catalytic systems that can efficiently construct the N-ethoxycarbonyl triazole moiety. One reported method for synthesizing N1-substituted-1,2,3-triazoles involves a Cu-catalyzed [3+2] cycloaddition of secondary amines and diazo compounds, using oxygen as a green oxidant. frontiersin.org This approach, with its mild conditions and use of readily available materials, provides a strong starting point for developing efficient syntheses specifically for this compound.
Prospective catalytic research directions are summarized in the table below.
| Catalytic System | Potential Application for this compound Synthesis | Rationale / Key Advantages |
| Palladium Catalysis | Three-component reactions involving alkynes, allyl methyl carbonate, and trimethylsilyl (B98337) azide (TMSN3) have been used to create 2-allyl-substituted-1,2,3-triazoles and could be adapted. mdpi.com | Offers alternative reaction pathways and potential for different functional group tolerance compared to copper. |
| Silver Catalysis | Ag-catalyzed cycloaddition of isonitriles and diazides has been used to prepare N1-substituted-1,2,3-triazoles. nih.gov | Provides a different metallic catalyst option which may offer unique reactivity or selectivity. |
| Heterogeneous Catalysts | Systems like copper-on-charcoal or immobilized copper complexes could be employed in flow reactors for continuous and scalable production. mdpi.com | Facilitates catalyst recovery and reuse, aligning with green chemistry principles. |
| Ionic Liquid-Supported Catalysts | Using ionic liquids not only as solvents but also as catalyst supports can enhance reaction rates and simplify product purification. researchgate.net | Combines the benefits of catalysis with green solvent properties. |
Expanding the Scope of Functionalization and Derivatization for Enhanced Bioactivity or Material Properties
The functionalization of the triazole ring is a cornerstone of its utility, allowing for the fine-tuning of its properties for specific applications. beilstein-journals.orgresearchgate.net For this compound, the ethoxycarbonyl group itself represents a key point for future derivatization. This group can be readily transformed into other functionalities, such as amides, which are prevalent in bioactive molecules. The synthesis of 1,2,3-triazole carboxamide derivatives has been a successful strategy for developing novel anticancer agents. ijpsdronline.com
Future research should focus on:
Amide and Peptide Derivatives: Converting the ethyl ester to a variety of amides by reacting it with different amines. This could lead to the creation of novel peptidomimetics, where the triazole ring acts as a stable and bioisosteric replacement for an amide bond. mdpi.comresearchgate.net
Hydrolysis and Re-functionalization: Hydrolysis of the ester to the corresponding carboxylic acid, which can then be coupled with a wide range of molecules (e.g., alcohols, amines, other heterocycles) to create novel hybrid compounds.
Introducing Bioactive Moieties: Using the N1-position as an anchor point to attach other known pharmacophores. For example, hybrid molecules linking triazoles with scaffolds like indole, chalcone, or pyridine (B92270) have shown significant biological activities. organic-chemistry.orgnih.gov The antiepileptic drug Rufinamide, for instance, is a 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxamide, highlighting the therapeutic potential of N-substituted triazole carboxamides. nih.gov
Deeper Mechanistic Understanding of Complex Reactions Involving Triazole Carboxylates
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. While the mechanism of the Huisgen 1,3-dipolar cycloaddition and its catalyzed versions (CuAAC and RuAAC) is well-established for C-substituted triazoles, detailed mechanistic studies on the formation and subsequent reactions of N-alkoxycarbonyl triazoles are scarce. nih.govbeilstein-journals.org
Future research should employ a combination of experimental and computational techniques to elucidate these mechanisms. For example, a plausible mechanism for the synthesis of a C4-carboxylate triazole derivative involves the addition of an imine nitrogen atom to a diazo compound, followed by aromatization. beilstein-journals.org Investigating whether similar pathways are viable for N1-carboxylate synthesis is a critical research question.
Key areas for mechanistic investigation include:
Role of the Catalyst: Elucidating the precise catalytic cycle in metal-catalyzed syntheses of N-ethoxycarbonyl triazoles.
Regioselectivity: Understanding the factors that govern the selective formation of the N1-substituted isomer over the N2-isomer, which is often a competing product in N-functionalization reactions.
Reaction Intermediates: Identifying and characterizing transient intermediates in both the synthesis and derivatization reactions using spectroscopic techniques and computational modeling. This knowledge can lead to the rational design of more efficient and selective transformations.
Advanced Computational Design and Optimization for Tailored Applications
Computational chemistry offers powerful tools for accelerating the discovery and optimization of new molecules. nih.gov While numerous in-silico studies have been conducted on various triazole derivatives, focusing on aspects like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics (MD) simulations, this compound remains largely unexplored from a computational standpoint. ijpsdronline.commdpi.com
Future research should leverage these computational methods to:
Virtual Screening: Create virtual libraries of derivatives by computationally modifying the this compound scaffold (e.g., by converting the ester to various amides). These libraries can then be docked into the active sites of known biological targets to identify promising candidates for synthesis and biological testing.
Predicting ADMET Properties: Use computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed derivatives, helping to prioritize compounds with favorable drug-like characteristics. researchgate.net
Mechanism Elucidation: Employ Density Functional Theory (DFT) calculations to model reaction pathways, calculate activation energies, and understand the electronic factors that control reactivity and selectivity, complementing experimental mechanistic studies. nih.gov
A study on a related compound, ethyl 5-phenyl-2-(p-tolyl)-2H-1,2,3-triazole-4-carboxylate, successfully used quantum chemical calculations and molecular modeling to study its interaction with blood proteins, demonstrating the utility of these methods for understanding the biological behavior of triazole esters. nih.gov
Identification of Novel Biological Targets and Undiscovered Therapeutic Applications
The 1,2,3-triazole nucleus is a key pharmacophore found in compounds with a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. beilstein-journals.orgresearchgate.netnih.gov Derivatives have been identified as inhibitors of targets such as thymidylate synthase, EGFR, and CDK4. ijpsdronline.com However, the biological activity profile of this compound and its direct derivatives is a significant knowledge gap.
A systematic exploration of its therapeutic potential is a critical direction for future research. This involves:
Broad-Spectrum Biological Screening: Testing the parent compound and its synthesized derivatives against a diverse panel of biological targets, including kinases, proteases, and various microbial strains.
Molecular Hybridization: Creating hybrid molecules by linking the triazole scaffold to other known bioactive agents. This strategy has proven effective in generating compounds with enhanced potency or novel mechanisms of action. researchgate.net For example, metronidazole (B1676534) derivatives incorporating a 1H-1,2,3-triazole moiety have shown potent antimicrobial activity. beilstein-journals.org
Fragment-Based Drug Design: Using the N-ethoxycarbonyl triazole as a core fragment for building more complex molecules with tailored biological activities. The triazole ring is valued in this approach for its ability to act as a stable linker that can favorably interact with biological targets. researchgate.net
The table below outlines potential therapeutic areas for investigation based on activities observed in related triazole compounds.
| Therapeutic Area | Rationale for Investigation | Example of Related Active Compounds |
| Anticancer | Triazole derivatives have shown potent activity against various cancer cell lines and inhibit key cancer-related enzymes like EGFR and CDK4. ijpsdronline.com | 1,2,3-Triazole carboxamide derivatives. ijpsdronline.com |
| Antimicrobial | The triazole scaffold is central to many antifungal and antibacterial drugs. beilstein-journals.orgresearchgate.net | Metronidazole-1,2,3-triazole hybrids. beilstein-journals.org |
| Antiviral | The triazole ring is a component of several antiviral agents. | Ribavirin (a 1,2,4-triazole) and its derivatives. mdpi.com |
| Anti-inflammatory | Many triazole derivatives exhibit anti-inflammatory properties. researchgate.net | Indole-1,2,4-triazole hybrids. mdpi.com |
Integration with Advanced Materials Science for the Development of Novel Hybrid Systems
Beyond pharmaceuticals, triazoles are valuable building blocks in materials science, used in polymers, functional coatings, and corrosion inhibitors. mdpi.comresearchgate.net The unique electronic properties of the triazole ring, including its large dipole moment, make it an excellent candidate for creating advanced materials. researchgate.net The potential of this compound in this domain is completely untapped.
Future research should investigate its integration into novel material systems:
Polymer Chemistry: The N-ethoxycarbonyl group can be modified to create monomers for polymerization, incorporating the stable and polar triazole ring into polymer backbones or as pendant groups to create materials with unique thermal or photostabilizing properties.
Metal-Organic Frameworks (MOFs): The nitrogen atoms of the triazole ring can act as ligands to coordinate with metal ions. This could allow for the design of novel MOFs with tailored porosity and functionality for applications in gas storage, separation, or catalysis.
Corrosion Inhibitors: The ability of triazoles to coordinate with metal surfaces makes them effective corrosion inhibitors. Research could explore the efficacy of this compound and its derivatives in protecting various metals. researchgate.net
Ionic Liquids: The triazole scaffold has been used to create novel ionic liquids. The synthesis and characterization of ionic liquids based on the N-ethoxycarbonyl triazole core could lead to new materials with interesting solvent properties or applications in electrochemistry. mdpi.com A related compound, Ethyl 1-hydroxy-1H-1,2,3-triazole-4-carboxylate, is noted for its utility in catalysis and materials science due to its ability to form stable metal complexes, suggesting a similar potential for its N-carboxylate isomer. chemimpex.com
Q & A
Q. How can the purity of Ethyl 1H-1,2,3-triazole-1-carboxylate be validated after synthesis?
- Methodological Answer : Purity assessment typically involves gas chromatography (GC) for quantitative analysis (≥98% purity as per GC in ), complemented by -NMR and -NMR for structural confirmation. High-performance liquid chromatography (HPLC) can further resolve impurities. For crystalline derivatives, melting point determination provides additional validation. Always cross-reference spectroscopic data with literature values for consistency.
Q. What synthetic routes are effective for preparing this compound derivatives?
- Methodological Answer : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") is widely used. Key parameters include:
- Catalyst : CuI or CuSO/sodium ascorbate.
- Solvent : Mixtures of water and ethanol or DMF for solubility.
- Temperature : Room temperature or mild heating (40–60°C).
Derivatives with aryl or alkyl substituents (e.g., ) are synthesized by varying azide or alkyne precursors. Monitor reaction progress via TLC and isolate products via column chromatography.
Q. How should safety protocols be adapted for handling this compound?
- Methodological Answer : While the compound is classified as non-hazardous (), standard precautions apply:
- Use gloves, goggles, and lab coats.
- Work in a fume hood to avoid inhalation.
- Store in a cool, dry place away from oxidizers.
For related derivatives (e.g., hydroxyl or halogenated analogs), refer to safety data sheets (SDS) for specific hazards (e.g., skin/eye irritation in ).
Q. What spectroscopic techniques are critical for characterizing triazole derivatives?
- Methodological Answer :
- NMR : - and -NMR confirm regiochemistry and substituent integration.
- IR : Identify carbonyl (C=O, ~1700 cm) and triazole ring vibrations.
- Mass Spectrometry : ESI-MS or HRMS validates molecular weight.
Compare data with structurally similar compounds (e.g., reports methyl analogs).
Advanced Research Questions
Q. How can crystallographic data resolve contradictions between spectroscopic and computational structural predictions?
- Methodological Answer : X-ray crystallography provides unambiguous confirmation of molecular geometry. For example:
- Tautomerism : Solid-state structures (e.g., ) can confirm dominant tautomers, whereas NMR may reflect dynamic equilibria.
- Substituent Orientation : Compare dihedral angles from crystallography with DFT-optimized structures.
Use SHELXL () for refinement and OLEX2 () for visualization. Discrepancies often arise from solvent effects or crystal packing forces.
Q. What strategies optimize the refinement of disordered substituents in triazole crystal structures?
- Methodological Answer :
- Thermal Motion : Apply ISOR or SIMU constraints in SHELXL to model high displacement parameters.
- Disorder : Split occupancy for overlapping atoms (e.g., flexible ethyl groups in ) and refine with free variables.
- Validation : Use R and GooF metrics. Hirshfeld surface analysis (via CrystalExplorer) identifies weak interactions missed during refinement.
Q. How do steric and electronic effects of substituents influence triazole reactivity?
- Methodological Answer :
- Steric Effects : Bulky groups (e.g., benzyl in ) hinder nucleophilic attack at the triazole ring.
- Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) increase electrophilicity at the 4-position.
Design SAR studies by systematically varying substituents and measuring reaction rates (e.g., hydrolysis or cycloadditions).
Q. What computational methods predict the bioactivity of triazole derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., HIF prolyl hydroxylase in ).
- QSAR Models : Correlate substituent descriptors (Hammett σ, LogP) with bioassay results (e.g., antimicrobial activity in ).
Validate predictions with in vitro assays (e.g., enzyme inhibition or MIC testing).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
